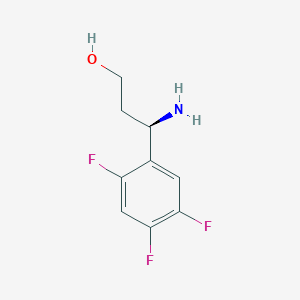
ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate is a complex organic compound consisting of 24 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 3 fluorine atoms . This compound is characterized by its unique structure, which includes a five-membered pyrrolidine ring, a benzyl group, and a trifluoroethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate involves several steps. One common method includes the reaction of a pyrrolidine derivative with a benzyl halide and a trifluoroethyl ester under specific conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is then heated to promote the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoroethyl groups, using reagents like sodium methoxide or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
Biology: This compound is used in the development of enzyme inhibitors and receptor modulators, aiding in the study of biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The compound can modulate the activity of its targets, leading to various biological effects .
Comparison with Similar Compounds
Ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate can be compared with similar compounds, such as:
Ethyl (3R,4R)-1-[2-(tert-butoxy)-2-oxoethyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate: This compound has a similar structure but includes a tert-butoxy group instead of a benzyl group.
This compound derivatives: Various derivatives can be synthesized by modifying the benzyl or trifluoroethyl groups, leading to compounds with different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20F3NO2 |
|---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H20F3NO2/c1-2-22-15(21)14-11-20(9-12-6-4-3-5-7-12)10-13(14)8-16(17,18)19/h3-7,13-14H,2,8-11H2,1H3/t13-,14-/m0/s1 |
InChI Key |
DXZKJRUVEPWKLA-KBPBESRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1CC(F)(F)F)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CN(CC1CC(F)(F)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S)-2-[[4-[2-(8-amino-4-hydroxy-10-oxo-2-oxa-5,7,9-triazatricyclo[4.4.0.01,3]deca-5,7-dien-3-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B13064850.png)


![7-chloro-3-propyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13064862.png)

![2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13064880.png)
![Pyrazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B13064882.png)
